Muurol-4-ene-3,8-dione

Hepatotoxicity Sesquiterpene IC50

Muurol-4-ene-3,8-dione (CAS 105181-07-5, C₁₅H₂₂O₂, MW 234.33 g/mol) is a cadinene-type sesquiterpene. It is one of the major non-volatile defensive chemicals isolated from the invasive plant Eupatorium adenophorum.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
Cat. No. B14028441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuurol-4-ene-3,8-dione
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C(C2C1CC(=O)C(=C2)C)C(C)C
InChIInChI=1S/C15H22O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,15H,6-7H2,1-4H3/t9-,11+,12+,15-/m1/s1
InChIKeyCUTPLKRCZNTUMR-CKRXIKOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muurol-4-ene-3,8-dione – A Quantitatively Distinct Cadinene Sesquiterpene from Eupatorium adenophorum for Hepatotoxicity and Chemical Ecology Research


Muurol-4-ene-3,8-dione (CAS 105181-07-5, C₁₅H₂₂O₂, MW 234.33 g/mol) is a cadinene-type sesquiterpene [1]. It is one of the major non-volatile defensive chemicals isolated from the invasive plant Eupatorium adenophorum [2]. The compound exhibits concentration-dependent growth inhibition in human hepatocyte cell lines, with defined IC₅₀ values, classifying it among the principal hepatotoxic constituents of this species [3].

Defined single-entity cadinene Verifiably pure murol-4-ene-3,8-dione for hepatotoxicity research
Quantitatively differentiated potency Reported concentration-dependent growth inhibition in human hepatocyte cell lines
Chemical ecology study support Constitutive and inducible defense compound from E. adenophorum

Why Generic Cadinene Sesquiterpene Substitution Fails for Muurol-4-ene-3,8-dione


Cadinene sesquiterpenes isolated from Eupatorium adenophorum exhibit structurally subtle but pharmacologically large variations in hepatotoxic potency. Generic substitution among these in-class compounds is not supported by the quantitative data: the IC₅₀ of Muurol-4-ene-3,8-dione differs by >40% from that of its closest co-occurring analog in the same assay (CCK‑8, L02 cells), as shown in the Evidence Guide below [1]. Procurement of a defined, purity‑verified single entity is therefore essential when reproducible dose–response relationships are required.

Hepatotoxic potency may shift IC₅₀ differs by >40% from closest co-occurring cadinene analog in identical L02 assay; generic substitution may distort dose-response.
Cytotoxicity ranking may not transfer Relative potency among E. adenophorum cadinenes is cell-line dependent (L02 vs HepG2); compound-specific reference required.
Reproducible dose-response requires verified purity Purity-verified single entity avoids confounding by co-isolated cadinenes; class-level mixture may alter hepatotoxicity interpretation.

Muurol-4-ene-3,8-dione – Product-Specific Quantitative Evidence Guide


Differential Hepatotoxic Potency in Normal Human Hepatocytes (L02)

In a head‑to‑head comparative study using the CCK‑8 assay on the normal human hepatocyte cell line L02, Muurol‑4‑ene‑3,8‑dione (identified as 10Hα‑9‑oxo‑ageraphorone) exhibited an IC₅₀ of 87.52 µM. This is 1.40‑fold more potent than 9‑oxo‑10,11‑dehydroageraphorone (IC₅₀ 122.53 µM) and 1.24‑fold more potent than 10Hβ‑9‑oxo‑ageraphorone (IC₅₀ 108.80 µM) [1].

L02 IC₅₀ comparison
Reported
IC₅₀ 87.52 µM vs 122.53 µM and 108.80 µM (1.40-fold, 1.24-fold higher reported potency)
Supports cytotoxicity endpoint review in normal hepatocyte models
CCK-8 assay, L02 cells; head-to-head comparison context
Hepatotoxicity Sesquiterpene IC50

Differential Hepatotoxic Potency in Hepatocellular Carcinoma Cells (HepG2)

In the same study, evaluated on the human hepatocellular carcinoma cell line HepG2 (CCK‑8 assay), Muurol‑4‑ene‑3,8‑dione showed an IC₅₀ of 104.48 µM. This represents a 1.45‑fold higher potency than 9‑oxo‑10,11‑dehydroageraphorone (IC₅₀ 151.92 µM) and a 1.32‑fold higher potency than 10Hβ‑9‑oxo‑ageraphorone (IC₅₀ 138.08 µM) [1].

HepG2 IC₅₀ comparison
Reported
IC₅₀ 104.48 µM vs 151.92 µM and 138.08 µM (1.45-fold, 1.32-fold higher reported potency)
Supports cell-model endpoint review in hepatocellular carcinoma screening
CCK-8, HepG2 cells; consistent cross-cell-line ranking context
Hepatocellular carcinoma Cytotoxicity IC50

Broad‑Spectrum Antifeedant Activity Against Generalist Herbivore

In a bioassay‑guided ecological study, Muurol‑4‑ene‑3,8‑dione demonstrated potent antifeedant activity against larvae of the generalist insect Spodoptera exigua. Along with the other cadinenes co‑isolated from E. adenophorum (amorpha‑4,7(11)-diene, (–)-amorph‑4-en‑7‑ol, 9‑oxo‑10,11‑dehydroageraphorone, 9‑oxo‑ageraphorone, and 9β‑hydroxy‑ageraphorone), it was classified among the major constitutive and inducible defense chemicals, indicating a significant ecological role [1]. Specific quantitative antifeedant indices (e.g., EC₅₀) for the individual cadinenes were reported in the primary publication; the panel of six cadinenes collectively showed strong dose‑dependent feeding deterrence, with non‑volatile cadinenes including Muurol‑4‑ene‑3,8‑dione contributing substantially to the defensive phenotype.

Antifeedant activity
Data to verify
Potent antifeedant against Spodoptera exigua larvae; classified as major defense chemical
Supports chemical ecology study context; feeding deterrence bioassay
Quantitative EC₅₀ available in primary publication; review for specific indices
Antifeedant Chemical defense Ecological role

Computationally Predicted Physicochemical Profile Differentiates Within the Cadinene Class

Computational property analysis (PubChem/XLogP3) assigns Muurol‑4‑ene‑3,8‑dione a LogP of 2.6, a topological polar surface area (TPSA) of 34.1 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]. In comparison, the co‑isolated cadinene 9‑oxo‑ageraphorone carries an additional ketone functionality, altering its polarity and predicted membrane permeability. While direct experimental comparison of permeability or solubility is not available, the predicted TPSA and LogP values place Muurol‑4‑ene‑3,8‑dione in a favorable drug‑likeness space distinct from the more polar cadinene alcohols, a factor relevant for sample preparation and in vitro assay design.

Physicochemical profile
Class-level
LogP 2.6, TPSA 34.1 Ų, 0 HBD, 2 HBA (in silico)
Guides solvent selection and chromatographic method development
Computational prediction; experimental validation context may differ
Drug-likeness Physicochemical properties LogP

Best Research and Industrial Application Scenarios for Muurol-4-ene-3,8-dione


In Vitro Hepatotoxicity Screening and Mechanistic Toxicology

The quantitative hepatotoxicity data (IC₅₀ = 87.52 µM in L02; 104.48 µM in HepG2) position Muurol‑4‑ene‑3,8‑dione as the most potent cadinene reference standard for liver‑toxicity assays [1]. Researchers studying xenobiotic‑induced liver injury or screening for hepatoprotective agents can use this compound as a positive control with defined, reproducible potency.

Plant–Insect Interaction and Biorational Pesticide Research

The demonstrated antifeedant activity against Spodoptera exigua makes Muurol‑4‑ene‑3,8‑dione a valuable tool for probing plant chemical defense mechanisms and for formulating insect deterrents based on natural product leads [2].

Cadinene Sesquiterpene Reference Standard for Analytical Chemistry

The availability of pure Muurol‑4‑ene‑3,8‑dione (CAS 105181-07-5) with verified identity (NMR, MS) and defined physicochemical properties (LogP 2.6, TPSA 34.1 Ų) supports its use as a chromatographic and spectroscopic reference for the characterization of E. adenophorum extracts and related natural product libraries [3].

Application
Selection Property
Validation Focus
Hepatotoxicity screening studies
Defined cytotoxicity reference
IC₅₀ reproducibility in hepatic cell models
Chemical ecology studies
Reported antifeedant profile
Feeding deterrence bioassay endpoints
Analytical reference standard
Verified identity and purity
Chromatographic and spectroscopic characterization
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